molecular formula C5H12ClNO3 B6266136 2-(aminooxy)-3-methylbutanoic acid hydrochloride CAS No. 42990-22-7

2-(aminooxy)-3-methylbutanoic acid hydrochloride

Cat. No.: B6266136
CAS No.: 42990-22-7
M. Wt: 169.6
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Description

2-(Aminooxy)-3-methylbutanoic acid hydrochloride is a chemically modified, non-proteinogenic amino acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features an aminooxy functional group, which is a potent nucleophile useful for chemoselective ligation, particularly in the formation of oxime bonds with carbonyl groups. Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). A specific synthesis process for the D-form of this compound, starting from L-valine, has been described in patent literature, highlighting its role as a crucial precursor in industrial pharmaceutical production . Furthermore, structural analogs of this compound, specifically functionalized amino acids, are of significant interest in neuroscience research. Such compounds have been investigated as potential inhibitors of GABA transporters (mGATs), which are promising targets for the development of new therapies for neuropathic pain . Researchers value this hydrochloride salt for its enhanced stability and solubility in various reaction conditions. When handling this material, standard safety protocols for laboratory chemicals should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42990-22-7

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Preparation Methods

Acetylation

The hydroxyl group of (S)-2-hydroxy-3-methylbutyric acid is acetylated using acetyl chloride (CH₃COCl) under argon at 65°C. Excess acetyl chloride ensures complete conversion, with diethyl ether extraction isolating (S)-2-acetoxy-3-methylbutyric acid.

Esterification with tert-Butanol

Esterification with tert-butanol in dichloromethane (CH₂Cl₂) uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This step produces (S)-2-acetoxy-3-methylbutyric tert-butyl ester, critical for protecting the carboxylic acid during subsequent reactions.

Deprotection of the Acetoxy Group

The acetyl group is removed via hydrolysis with potassium carbonate (K₂CO₃) in a methanol-water mixture, yielding (S)-2-hydroxy-3-methylbutyric acid tert-butyl ester. This intermediate retains the tert-butyl ester while exposing the hydroxyl group for Mitsunobu reaction.

Mitsunobu Reaction with N-Hydroxyphthalimide

The Mitsunobu reaction introduces the aminooxy group using N-hydroxyphthalimide (HP), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃). Key conditions include:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–5°C

  • Molar ratios : Intermediate : DEAD : PPh₃ : HP = 1.0 : 1.02–1.5 : 1.02–1.5 : 1.02–1.5
    This step forms (R)-2-(phthalimido-2-oxy)-3-methylbutanoic acid tert-butyl ester, inverting the stereochemistry at C2.

Deprotection of the Phthalimido Group

Treatment with K₂CO₃ in methanol-water removes the phthalimido group, yielding (R)-2-aminooxy-3-methylbutanoic acid tert-butyl ester. The tert-butyl ester remains intact, requiring final hydrolysis.

Hydrolysis and Salt Formation

The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), producing 2-(aminooxy)-3-methylbutanoic acid. To form the hydrochloride salt, the free acid is dissolved in hydrochloric acid (HCl) and recrystallized. While the patent uses TFA, substituting HCl in this step would directly yield the hydrochloride salt.

Critical Analysis of Reaction Parameters

Yield Optimization

The seven-step sequence achieves an overall yield of 8.4%, with bottlenecks in the Mitsunobu reaction and multiple protection/deprotection steps. Key improvements could include:

  • Alternative coupling agents : Replacing DCC with ethyl chloroformate to reduce side reactions.

  • Catalyst optimization : Increasing DMAP loading to accelerate esterification.

Stereochemical Control

The Mitsunobu reaction ensures inversion of configuration at C2, critical for obtaining the (R)-enantiomer. Polarimetric analysis or chiral HPLC should confirm enantiopurity, though the patent relies on nuclear magnetic resonance (NMR).

Hydrochloride Salt Formation Strategies

While the patent isolates the free acid, converting it to the hydrochloride salt involves:

  • Dissolving 2-(aminooxy)-3-methylbutanoic acid in 1–2 M HCl.

  • Stirring at room temperature for 1–2 hours.

  • Removing solvent under reduced pressure.

  • Recrystallizing from ethanol-diethyl ether.

Table 1: Comparison of Free Acid vs. Hydrochloride Salt Properties

PropertyFree AcidHydrochloride Salt (Inferred)
Melting PointNot reported180–185°C (decomposes)
SolubilitySoluble in MeOH, H₂OSoluble in H₂O, EtOH
StabilityHygroscopicStable at room temperature

Chemical Reactions Analysis

Synthetic Preparation and Key Steps

The compound is synthesized via a multi-step route starting from L-valine, as detailed in the patent CN102911085A . Key reactions include:

Proposed Coordination Modes

  • Aminooxy Group : The -ONH₂ moiety may act as a bidentate ligand , coordinating via the oxygen and nitrogen atoms.

  • Carboxylate Group : The deprotonated -COO⁻ can bind metals in monodentate or bridging modes .

Hypothetical Complexation with Cr(III) or V(IV)

Metal IonProposed Coordination StructureSupporting Evidence from Analogues
Cr(III)Octahedral geometry with two water ligandsIR shifts in ν(N–H) (~3362 cm⁻¹) and ν(COO⁻)
V(IV)Square-pyramidal geometry (e.g., [VO(L)₂] complexes)Electronic spectra and magnetic moment data

Nucleophilic Reactions of the Aminooxy Group

The aminooxy group participates in nucleophilic reactions, particularly with carbonyl compounds:

Oxime Formation

SubstrateConditionsProductApplication
AldehydespH 4–6, RTStable oxime derivativesBioconjugation, prodrug synthesis
KetonesMethanol, refluxKetoximesProtecting group strategies
  • The reaction is pH-dependent, with optimal activity in mildly acidic conditions .

Acid-Base Behavior and Salt Formation

  • pKa Values :

    • Carboxylic acid: ~2.5 (estimated from analogous amino acids)

    • Aminooxy group: ~4.8 (weaker base than typical amines due to electron-withdrawing oxygen) .

  • Zwitterionic Form : Predominant at physiological pH, enhancing solubility in aqueous media .

Esterification and Derivatization

The carboxylic acid group undergoes standard derivatization:

Reactivity Table

Reaction TypeReagentProductUse Case
EsterificationMethanol/H⁺Methyl esterProdrug design
Amide couplingEDC/HOBt, aminesPeptide conjugatesBiomedical applications
  • Protection of the aminooxy group (e.g., with phthalimide) is often required to prevent side reactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming lactone derivatives.

  • Hydrolytic Sensitivity : The aminooxy group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Biological Activity

Overview

2-(Aminooxy)-3-methylbutanoic acid hydrochloride (CAS Number: 42990-22-7) is a compound notable for its unique structural features, including an aminooxy functional group, which enhances its reactivity and potential biological activity. With a molecular formula of C5_5H12_{12}ClNO3_3 and a molecular weight of 169.61 g/mol, this compound has garnered attention in biochemical research and pharmaceutical applications due to its ability to interact with various biological systems.

Structural Characteristics

The compound's structure consists of a three-carbon backbone with a methyl group and an aminooxy group attached to the second carbon. This configuration allows it to mimic natural amino acids, making it valuable in studies involving enzyme interactions and peptide formation. The presence of the aminooxy group is particularly significant as it enables the compound to act as both a substrate and an inhibitor for various enzymes, thereby influencing metabolic pathways.

Biological Activities

1. Enzyme Interaction

  • Mechanism of Action : this compound interacts with enzymes by mimicking natural substrates, which can lead to either inhibition or activation depending on the specific enzyme and context.
  • Substrate/Inhibitor Role : The compound has been shown to participate in metabolic pathways by acting as a substrate for enzymes involved in amino acid metabolism.

2. Therapeutic Potential

  • Cancer Research : Studies indicate that compounds with structural similarities, such as alpha-helix mimetics, have potential applications in cancer treatment by modulating pathways like Wnt signaling, which is crucial for cell growth and oncogenesis .
  • Fibrotic Diseases : The compound's ability to influence cellular processes suggests potential therapeutic applications in diseases characterized by fibrosis .

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular activities. For instance, its interaction with specific aminotransferases has been documented, where it acts as a competitive inhibitor due to its structural similarity to natural substrates.

Case Study 2: Cancer Treatment Applications

In a study exploring alpha-helix mimetics for cancer therapy, compounds similar to this compound were evaluated for their ability to modulate the Wnt signaling pathway. These compounds showed promise in inhibiting tumor growth in preclinical models, suggesting that this compound could be further investigated for similar applications .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-hydroxy-3-methylbutanoic acidHydroxy group at position 3Involved in neurotransmitter metabolism
N-Acetyl-L-valineAcetylated form of valineCommonly used in peptide synthesis
3-Methyl-L-alanineMethyl substitution on alanineSimilar backbone without aminooxy group

The uniqueness of this compound lies in its specific functional groups that allow for diverse chemical reactivity and biological interactions, distinguishing it from other similar compounds.

Applications in Research

The compound is utilized in various research fields:

  • Biochemistry : As a biochemical probe to study enzyme mechanisms.
  • Pharmaceutical Development : Investigated for its potential role as a precursor in drug synthesis.
  • Chemical Synthesis : Used as an intermediate for more complex organic molecules.

Scientific Research Applications

Biochemical Research

Enzyme Interaction Studies
The compound's aminooxy functional group allows it to interact with enzymes, making it a valuable tool in biochemical studies. It can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways and enzyme kinetics. Researchers utilize this compound to investigate enzyme mechanisms and the effects of structural modifications on enzyme activity.

Peptide Synthesis
2-(Aminooxy)-3-methylbutanoic acid hydrochloride serves as a building block in the synthesis of peptides. Its structure mimics natural amino acids, facilitating the formation of peptide bonds in synthetic processes. This application is particularly relevant in developing therapeutic peptides that require enhanced stability and bioavailability .

Pharmaceutical Development

Drug Design and Development
The compound's structural characteristics make it suitable for designing novel drug candidates, especially for treating metabolic disorders. Its ability to mimic natural amino acids allows it to engage with biological targets effectively, potentially leading to the development of drugs with improved efficacy and reduced side effects .

Chiral Shift Reagents
Due to its unique stereochemistry, this compound can be utilized as a chiral shift reagent in analytical chemistry. It aids in determining the enantiomeric excess of carboxylic acids, enhancing the accuracy of chiral analyses in pharmaceutical research .

Industrial Applications

Cosmetic Chemistry
The compound is being explored for its potential applications in cosmetic formulations. Its properties may confer benefits such as moisturizing effects and anti-aging properties, making it a candidate for innovative skincare products .

Food Industry Applications
While primarily researched for its biochemical properties, there is potential for its use as a food additive or flavor enhancer, contributing to the development of functional foods aimed at promoting health and wellness .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Biochemical ResearchEnzyme interaction studiesInsights into enzyme mechanisms
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced stability and bioavailability
Pharmaceutical DevelopmentDrug design for metabolic disordersImproved efficacy and reduced side effects
Chiral Shift ReagentsAnalytical chemistryAccurate determination of enantiomeric excess
Cosmetic ChemistrySkin benefits (moisturizing, anti-aging)Innovative skincare formulations
Food IndustryPotential food additive or flavor enhancerDevelopment of functional health-promoting foods

Case Studies

  • Enzyme Interaction Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its role as a potential therapeutic agent.
  • Peptide Synthesis Application : Researchers successfully synthesized a series of peptides using this compound as a key building block, resulting in peptides with enhanced stability compared to those synthesized from natural amino acids .

Comparison with Similar Compounds

(a) 2-(Aminooxy)-2-methylpropionic Acid Hydrochloride (CAS 89766-91-6)

  • Structure : Methyl group at C2 (vs. C3 in the target compound).
  • Properties : Lower steric hindrance at C2 may enhance reactivity with electrophiles.
  • Applications : Used in peptide synthesis and as a crosslinking agent .

(b) 2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride (CAS 2044713-01-9)

  • Structure : Methoxy (-OCH₃) at C3 (vs. methyl in the target).
  • Properties : The polar methoxy group increases hydrophilicity, altering solubility and bioavailability.
  • Applications : Investigated in drug delivery systems due to improved aqueous stability .

Functional Group Variants

(a) Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS 5619-05-6)

  • Structure: Amino (-NH₂) instead of aminooxy (-ONH₂) at C2; esterified carboxyl group.
  • Properties : Reduced nucleophilicity but enhanced membrane permeability due to the ester moiety.
  • Applications : Intermediate in antiviral and antifungal agents .

(b) (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic Acid (CAS 171567-86-5)

  • Structure: Methoxycarbonylamino (-NHCOOCH₃) at C2 (vs. aminooxy).
  • Properties : Increased steric bulk and resistance to enzymatic hydrolysis.
  • Applications : Key intermediate in protease inhibitors and chiral building blocks .

Bioactive Derivatives

(a) 2-(Acenaphthen-5-yl)-3-methylbutanoic Acid Derivatives

  • Structure : Acenaphthenyl substituent at C2; methyl at C3.
  • Properties : The aromatic acenaphthenyl group enhances lipophilicity and π-π stacking interactions.
  • Bioactivity : Acid chloride and amide derivatives exhibit high fungicidal activity (IC₅₀: 0.5–2.0 µg/mL against Candida spp.) .

(b) 2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride (CAS 1236262-43-3)

  • Structure : Cyclopentylamide at C2; methyl at C3.
  • Properties : Amide group improves metabolic stability; cyclopentyl enhances binding to hydrophobic pockets.
  • Applications : Investigated as a neurokinin receptor modulator .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Applications Reference
2-(Aminooxy)-3-methylbutanoic acid HCl C₅H₁₀ClNO₃ -ONH₂ (C2), -CH₃ (C3) Pharmaceutical intermediate
2-(Aminooxy)-2-methylpropionic acid HCl C₄H₁₀ClNO₃ -ONH₂ (C2), -CH₃ (C2) Peptide crosslinker
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₄ClNO₂ -NH₂ (C2), ester (C1) Antiviral intermediate
2-(Acenaphthen-5-yl)-3-methylbutanoic acid C₁₉H₁₈O₂ Acenaphthenyl (C2) Fungicidal (IC₅₀: 0.5–2.0 µg/mL)
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O Cyclopentylamide (C2) Neurokinin receptor modulator

Key Research Findings

  • Reactivity: Aminooxy derivatives show higher reactivity toward ketones and aldehydes than amino or amide analogues, enabling applications in bioconjugation .
  • Biological Performance : Fungicidal activity is maximized in derivatives with aromatic substituents (e.g., acenaphthenyl), highlighting the role of lipophilicity in bioactivity .

Q & A

Q. What computational methods predict the reactivity of aminooxy acids in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and charge distribution. Focus on nucleophilicity of the aminooxy oxygen and steric effects from the methyl group. Experimental validation via kinetic isotope effects (KIEs) can confirm computational predictions .

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